![molecular formula C9H8ClF3S B2895340 1-Chloro-4-(3,3,3-trifluoro-propylsulfanyl)-benzene CAS No. 1707376-86-0](/img/structure/B2895340.png)
1-Chloro-4-(3,3,3-trifluoro-propylsulfanyl)-benzene
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Overview
Description
1-Chloro-4-(3,3,3-trifluoro-propylsulfanyl)-benzene, also known as CF3-Ph-S-CH2-Cl, is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is a member of the aryl chlorides family and is widely used in the field of organic chemistry for the synthesis of various compounds. In
Mechanism of Action
1-Chloro-4-(3,3,3-trifluoro-propylsulfanyl)-benzene inhibits PTP1B by binding to the active site of the enzyme and preventing its dephosphorylation activity. This results in increased insulin sensitivity and glucose uptake in the liver, muscle, and adipose tissue. This compound has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell cycle progression.
Biochemical and Physiological Effects:
In animal studies, 1-Chloro-4-(3,3,3-trifluoro-propylsulfanyl)-benzene has been shown to improve glucose tolerance and insulin sensitivity. This compound has also been shown to reduce body weight and improve lipid metabolism in obese mice. In vitro studies have shown that this compound inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell cycle progression.
Advantages and Limitations for Lab Experiments
1-Chloro-4-(3,3,3-trifluoro-propylsulfanyl)-benzene is a potent inhibitor of PTP1B and has potential therapeutic applications in the treatment of diabetes and other metabolic disorders. However, this compound has limitations in terms of its solubility and stability, which may affect its efficacy in vivo. Additionally, the toxicity of this compound has not been extensively studied, and further research is needed to determine its safety profile.
Future Directions
1-Chloro-4-(3,3,3-trifluoro-propylsulfanyl)-benzene has potential therapeutic applications in the treatment of diabetes and other metabolic disorders. Future research should focus on improving the solubility and stability of this compound to enhance its efficacy in vivo. Additionally, the toxicity and safety profile of this compound should be further studied to ensure its safety for human use. Further research should also explore the potential of this compound as an anticancer agent and its mechanism of action in cancer cells.
Synthesis Methods
The synthesis of 1-Chloro-4-(3,3,3-trifluoro-propylsulfanyl)-benzene involves the reaction of 1-chloro-4-iodobenzene with 3,3,3-trifluoropropylthiol in the presence of a palladium catalyst. This reaction is carried out under an inert atmosphere and at high temperatures. The yield of this reaction is typically high, and the purity of the compound can be further improved by recrystallization.
Scientific Research Applications
1-Chloro-4-(3,3,3-trifluoro-propylsulfanyl)-benzene has been widely used in scientific research due to its unique properties. This compound is a potent inhibitor of the protein tyrosine phosphatase 1B (PTP1B), which is a key enzyme involved in the regulation of insulin signaling. PTP1B inhibitors have been shown to improve insulin sensitivity and glucose tolerance in animal models of diabetes. Therefore, 1-Chloro-4-(3,3,3-trifluoro-propylsulfanyl)-benzene has potential therapeutic applications in the treatment of diabetes and other metabolic disorders.
properties
IUPAC Name |
1-chloro-4-(3,3,3-trifluoropropylsulfanyl)benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClF3S/c10-7-1-3-8(4-2-7)14-6-5-9(11,12)13/h1-4H,5-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEQJIJFCUDHWSA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1SCCC(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClF3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Chloro-4-(3,3,3-trifluoro-propylsulfanyl)-benzene |
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